![molecular formula C26H19N B14181826 9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole CAS No. 845755-86-4](/img/structure/B14181826.png)
9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 4’-ethenyl[1,1’-biphenyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where 4-vinylphenyl boronic acid is coupled with an appropriate aryl bromide under microwave-assisted conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylbiphenyl: Shares the biphenyl core but lacks the carbazole moiety.
4-Phenylstyrene: Similar structure but with different substituents.
4-Vinyldiphenyl: Another related compound with a vinyl group attached to the biphenyl core.
Uniqueness
9-(4’-Ethenyl[1,1’-biphenyl]-4-yl)-9H-carbazole is unique due to the presence of both the carbazole and biphenyl moieties, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications, particularly in the development of advanced materials and potential therapeutic agents.
Propiedades
Número CAS |
845755-86-4 |
|---|---|
Fórmula molecular |
C26H19N |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
9-[4-(4-ethenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C26H19N/c1-2-19-11-13-20(14-12-19)21-15-17-22(18-16-21)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h2-18H,1H2 |
Clave InChI |
ILUWBKLRAHSDPX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
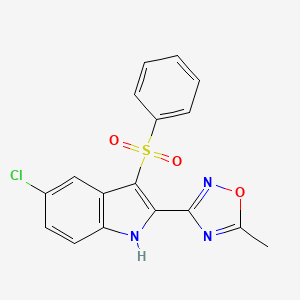
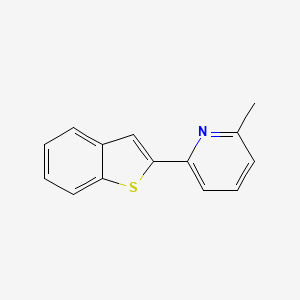

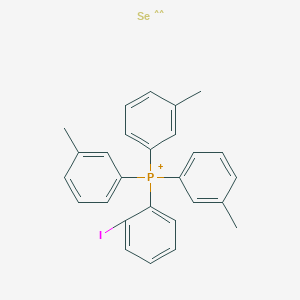
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)

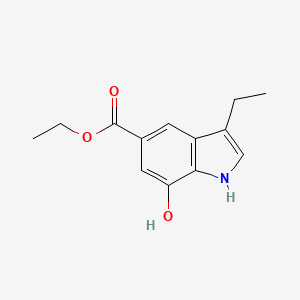
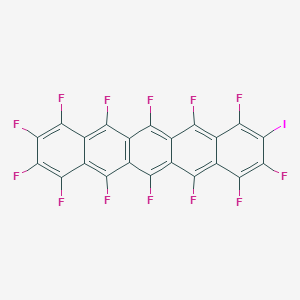
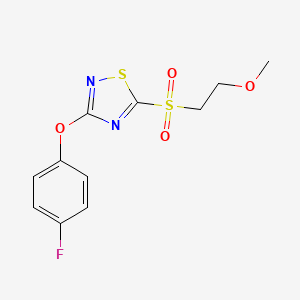

![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
